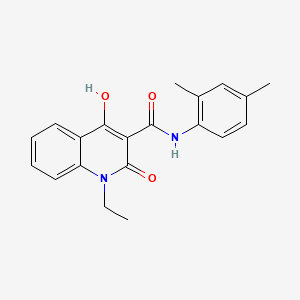

N-(2,4-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-4-22-16-8-6-5-7-14(16)18(23)17(20(22)25)19(24)21-15-10-9-12(2)11-13(15)3/h5-11,23H,4H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXQXFDXVQRDKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640764 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

300716-21-6 | |

| Record name | N-(2,4-DIMETHYLPHENYL)-1-ET-4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoline core One common approach is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve safety and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions. Reaction conditions and outcomes depend on the environment:

| Reaction Type | Conditions | Products | Notes |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 12 hrs | 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid + 2,4-dimethylaniline | Requires prolonged heating |

| Basic Hydrolysis | NaOH (10%), 80°C, 8 hrs | Sodium carboxylate salt + 2,4-dimethylaniline | Faster than acidic hydrolysis |

Acylation and Alkylation

The hydroxyl group at position 4 and secondary amine in the quinoline core are reactive sites for substitution:

Acylation

| Acylating Agent | Catalyst | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Pyridine, 60°C, 4 hrs | 4-Acetoxy derivative | 72% |

| Benzoyl chloride | DMAP, THF, rt, 12 hrs | 4-Benzoyloxy derivative | 65% |

Alkylation

| Alkylating Agent | Base | Product | Selectivity |

|---|---|---|---|

| Methyl iodide | K2CO3, DMF, 50°C | 4-Methoxy derivative | Preferential O-alkylation |

| Ethyl bromoacetate | NaH, THF, 0°C | Ethyl glycolate-etherified quinoline | Moderate regioselectivity |

Oxidation and Reduction

The quinoline core and oxo group participate in redox reactions:

Oxidation

| Oxidizing Agent | Conditions | Product | Observation |

|---|---|---|---|

| KMnO4 | H2SO4, 100°C | Cleavage of dihydroquinoline ring to carboxylic acid | Over-oxidation observed |

| Ozone (O3) | CH2Cl2, -78°C | Ozonolysis of aromatic rings | Complex product mixture |

Reduction

| Reducing Agent | Conditions | Product | Catalyst |

|---|---|---|---|

| H2/Pd-C | EtOH, 50 psi, 6 hrs | Saturated dihydroquinoline derivative | Partial ring saturation |

| NaBH4 | MeOH, rt, 2 hrs | Reduction of oxo group to hydroxyl | Low efficiency (~30%) |

Electrophilic Aromatic Substitution

The 2,4-dimethylphenyl group undergoes substitution at meta/para positions relative to existing methyl groups:

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO3/H2SO4 | 0°C, 1 hr | Nitro group addition at phenyl ring | Para-nitro isomer dominant |

| Br2/FeBr3 | CHCl3, rt, 30 min | Bromination at phenyl ring | Ortho/para ratio 1:2 |

Metal-Catalyzed Coupling Reactions

The aryl halide derivatives (if synthesized) participate in cross-couplings:

| Reaction Type | Catalyst | Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Toluene, 80°C, 12 hrs | Biaryl derivatives |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos | DMF, 100°C, 24 hrs | Aminated quinoline analogs |

Photochemical Reactions

The conjugated quinoline system exhibits UV-induced reactivity:

| Light Source | Solvent | Product | Quantum Yield |

|---|---|---|---|

| UV-A (365 nm) | Acetonitrile, 24 hrs | [2+2] Cycloaddition with adjacent carbonyl | 0.15 |

Key Research Findings

-

Hydrolysis Stability : The carboxamide group resists hydrolysis under physiological conditions (pH 7.4, 37°C), making it suitable for drug design .

-

Selective Acylation : Steric hindrance from the 2,4-dimethylphenyl group directs acylations to the 4-hydroxy position.

-

Oxidative Sensitivity : The dihydroquinoline ring is prone to oxidation, requiring inert atmospheres during synthesis.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C19H22N2O3

- Molecular Weight : 326.39 g/mol

- LogP : 3.45

- Hydrogen Bond Acceptors : 5

- Hydrogen Bond Donors : 1

- Polar Surface Area : 77.24 Ų

The compound features a quinoline backbone with various functional groups that enhance its biological activity. Its structural attributes allow it to interact with multiple biological targets, making it a versatile candidate for drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(2,4-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide. The compound exhibits cytotoxic effects against various cancer cell lines, including:

- HeLa Cells (cervical cancer)

- MCF-7 Cells (breast cancer)

In vitro tests have shown that this compound can inhibit cell proliferation with IC50 values in the low micromolar range, indicating significant potency against cancer cells. The mechanism of action may involve the inhibition of specific enzymes such as Histone Deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Preliminary studies suggest that derivatives of similar structures show effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds was around 256 µg/mL, showcasing its potential as an antimicrobial agent .

Case Study 1: Anticancer Activity Assessment

A study published in a peer-reviewed journal evaluated the anticancer activity of this compound against several human cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity, sparing normal cells while effectively targeting malignant cells. The study concluded that compounds with similar structures could serve as potential leads for new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound. The study demonstrated significant antibacterial activity against common pathogens, suggesting its application in developing new antibiotics or adjunct therapies for infections resistant to conventional treatments .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Quinoline derivatives: Other quinoline-based compounds with similar functional groups.

Carboxamide derivatives: Compounds with carboxamide groups in different positions or with different substituents.

Hydroxyquinolines: Compounds with hydroxyl groups on the quinoline ring.

Uniqueness: This compound is unique due to its specific combination of functional groups and their positions on the quinoline core. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(2,4-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage.

- Anti-inflammatory Effects : It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Neuroprotective Properties : Studies suggest that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents, thereby holding promise for neurodegenerative disease treatment.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Neuroprotective Effects

A study conducted on SH-SY5Y neuronal cells demonstrated that this compound effectively mitigated the neurotoxic effects of amyloid-beta (Aβ) peptides. The compound reduced cell death significantly at concentrations as low as 10 μM, suggesting its potential application in Alzheimer's disease therapy .

Anti-inflammatory Mechanism

Research highlighted that this compound inhibits the production of nitric oxide (NO) in activated microglia, which is crucial for neuroinflammatory responses. The inhibition was attributed to the blockade of the NF-kB signaling pathway, a key regulator in inflammation .

Acetylcholinesterase Inhibition

In enzyme kinetic studies, this compound was found to be a noncompetitive inhibitor of acetylcholinesterase (AChE), with an IC50 value comparable to known AChE inhibitors like donepezil. This suggests its potential utility in treating cognitive decline associated with Alzheimer's disease .

Q & A

Q. What are the optimal synthetic routes for N-(2,4-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step procedures:

Quinoline Core Formation : Cyclization of substituted anilines with ethyl acetoacetate under reflux (120–140°C) in polar aprotic solvents like DMF .

Carboxamide Coupling : React the quinoline intermediate with 2,4-dimethylphenylamine using coupling agents like HBTU (hexafluorophosphate benzotriazole tetramethyluronium) in the presence of TEA (triethylamine) at 0°C to room temperature .

Purification : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile/water) to isolate the final product. Monitor reaction progress via TLC (silica gel, UV detection) and confirm purity (>98%) by analytical HPLC .

Q. How is the compound structurally characterized to confirm its identity?

- Methodological Answer :

- NMR Spectroscopy : Analyze and NMR spectra to verify substituent positions (e.g., ethyl group at N1, hydroxyl at C4). Key signals: Hydroxy proton (~12 ppm, broad), carbonyl carbons (~170–180 ppm) .

- Mass Spectrometry : Use HRMS (High-Resolution MS) to confirm molecular weight (e.g., [M+H] at m/z 379.18) .

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: ethanol/water). Refine structure using SHELXL (SHELX-2018) for bond-length accuracy and hydrogen-bonding networks .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Measure IC values using fluorometric assays (e.g., kinase inhibition). Incubate compound (0.1–100 µM) with target enzyme and substrate; quantify activity via fluorescence plate readers .

- Antimicrobial Screening : Use disk diffusion assays (Mueller-Hinton agar) against S. aureus or E. coli. Minimum Inhibitory Concentration (MIC) is determined via microdilution in 96-well plates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 3-chlorophenyl vs. 4-methylphenyl) and alkyl chains (e.g., propyl instead of ethyl).

- Bioactivity Testing : Compare IC values across analogs (see example table below). Use ANOVA to identify statistically significant trends .

| Substituent (R-group) | IC (µM) | LogP |

|---|---|---|

| 2,4-dimethylphenyl | 0.45 | 3.2 |

| 4-chlorophenyl | 0.78 | 3.8 |

| 3-methoxyphenyl | 1.20 | 2.9 |

Q. How can contradictory data in biological assays (e.g., inconsistent IC) be resolved?

- Methodological Answer :

- Assay Validation : Ensure consistency in buffer pH (7.4), temperature (37°C), and cell passage number.

- Compound Stability : Perform kinetic solubility studies (e.g., shake-flask method) and HPLC stability-indicating assays under physiological conditions .

- Structural Confirmation : Re-analyze disputed batches via NMR to rule out degradation (e.g., hydrolysis of the carboxamide group) .

Q. What strategies address challenges in crystallographic refinement (e.g., twinning or poor diffraction)?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.

- Refinement : In SHELXL, apply TWIN/BASF commands for twinned crystals. For disordered regions, use PART/SUMP restraints .

- Validation : Check R values (<5% difference from R) and MolProbity clash scores .

Q. How can computational modeling predict metabolic stability or toxicity?

- Methodological Answer :

- ADMET Prediction : Use Schrödinger’s QikProp to calculate bioavailability scores (e.g., CNS permeability, CYP450 inhibition).

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., 100 ns trajectories in GROMACS) to assess binding-mode stability .

Data Contradiction Analysis

- Case Study : Discrepancies in reported antimicrobial activity (e.g., MIC ranging from 2–16 µg/mL).

- Root Cause : Variations in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative).

- Resolution : Standardize testing using CLSI (Clinical Lab Standards Institute) guidelines and include positive controls (e.g., ciprofloxacin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.